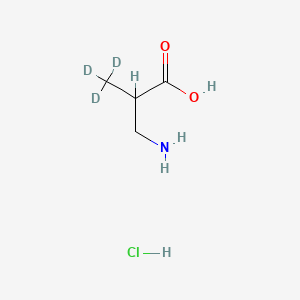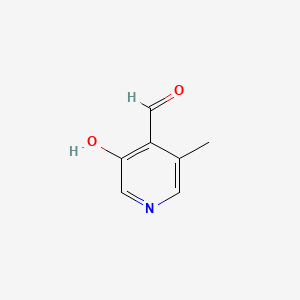
3-Hydroxy-5-methylpyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-methylpyridine-4-carbaldehyde is a chemical compound with the molecular formula C8H9NO3. It is a derivative of isonicotinaldehyde and features a hydroxyl group at the third position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methylpyridine-4-carbaldehyde typically involves the hydroxylation of 5-methylisonicotinaldehyde. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-5-methylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or ketones.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-methylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-methylpyridine-4-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl and aldehyde groups allow it to form hydrogen bonds, undergo nucleophilic attacks, and participate in redox reactions. These properties make it a versatile intermediate in the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde
- 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine
Comparison: 3-Hydroxy-5-methylpyridine-4-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring. The presence of both a hydroxyl and a methyl group at distinct positions provides it with unique reactivity compared to its analogs. For instance, 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde has an additional hydroxymethyl group, which can alter its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
144989-75-3 |
|---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.138 |
IUPAC-Name |
3-hydroxy-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-8-3-7(10)6(5)4-9/h2-4,10H,1H3 |
InChI-Schlüssel |
DDRQBCLXYFVEJV-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1C=O)O |
Synonyme |
4-Pyridinecarboxaldehyde,3-hydroxy-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
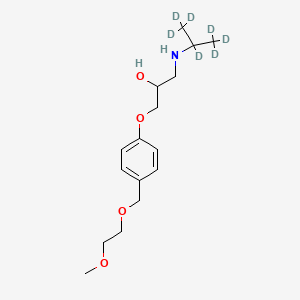



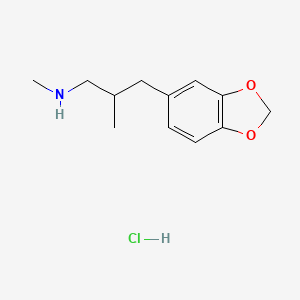
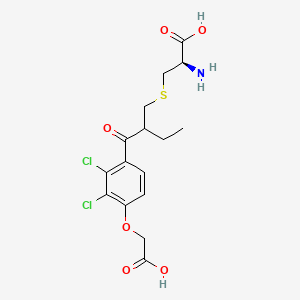
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)


